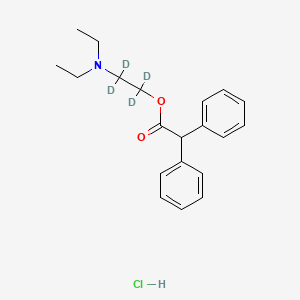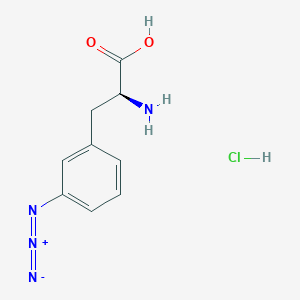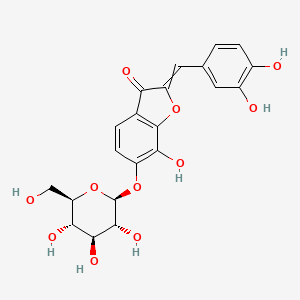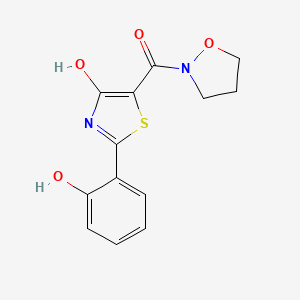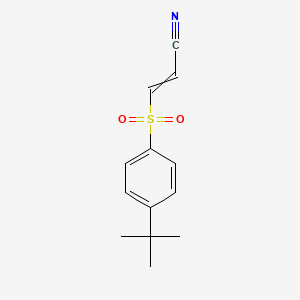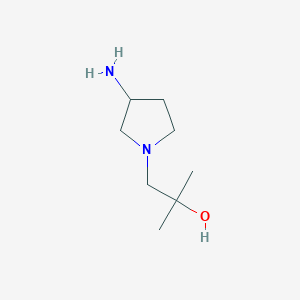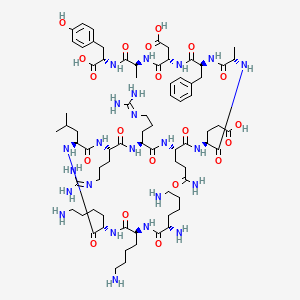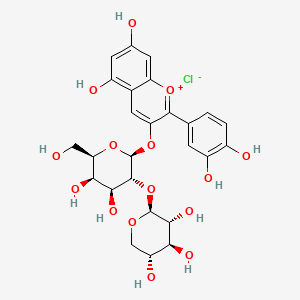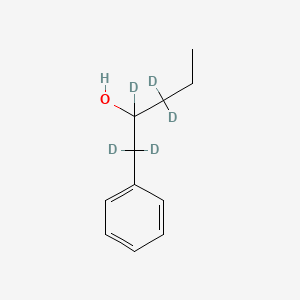
2-Hydroxy-1-phenylpentane-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-phenylpentane-d5 is a deuterated organic compound with the molecular formula C₁₁H₁₁D₅O and a molecular weight of 169.27 g/mol . This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-phenylpentane-d5 typically involves the deuteration of 2-Hydroxy-1-phenylpentane. One common method is the catalytic hydrogenation of the corresponding phenylpentane precursor in the presence of deuterium gas. This process can be carried out using a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The purity of the final product is often enhanced through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-phenylpentane-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of phenylpentanone or phenylpentanal.
Reduction: Formation of phenylpentanol or phenylpentane.
Substitution: Formation of bromophenylpentane or sulfonated phenylpentane.
Scientific Research Applications
2-Hydroxy-1-phenylpentane-d5 is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-phenylpentane-d5 involves its interaction with specific molecular targets and pathwaysThis property is exploited in studies to understand reaction mechanisms and enzyme kinetics .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-phenylpentane: The non-deuterated analog with similar chemical properties but different isotopic composition.
2-Hydroxy-1-phenylbutane-d5: A shorter-chain analog with deuterium atoms.
2-Hydroxy-1-phenylhexane-d5: A longer-chain analog with deuterium atoms.
Uniqueness
2-Hydroxy-1-phenylpentane-d5 is unique due to its deuterium content, which provides distinct advantages in analytical techniques such as NMR spectroscopy. The presence of deuterium atoms also enhances the stability of the compound, making it valuable in various research applications .
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
169.27 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-phenylpentan-2-ol |
InChI |
InChI=1S/C11H16O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11-12H,2,6,9H2,1H3/i6D2,9D2,11D |
InChI Key |
FCURFTSXOIATDW-ABEPMTDMSA-N |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])(C([2H])([2H])C1=CC=CC=C1)O |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


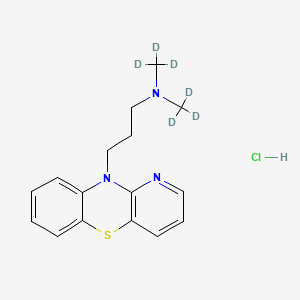
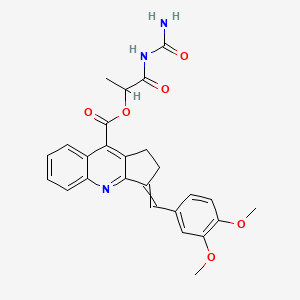
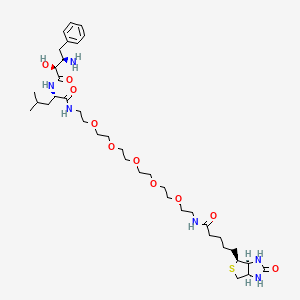
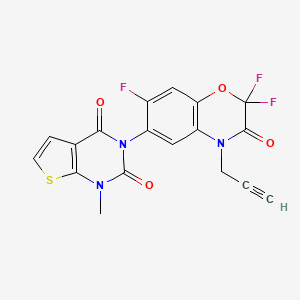

![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
